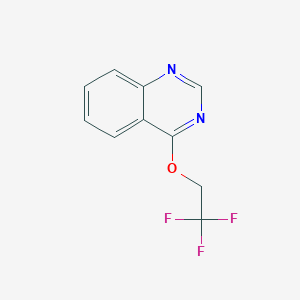

4-(2,2,2-Trifluoroethoxy)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazoline and its derivatives involves various methods. The classical method involves the condensation of aldehydes and o-aminobenzamides to give aminal intermediates, which then undergo oxidation to yield the final quinazolinone product . Another strategy is to use more benign and readily available alcohols as starting materials . The reaction takes place through a two-step oxidation pathway, where the alcohols are first oxidized to aldehydes, followed by coupling with o-aminobenzamides .

Molecular Structure Analysis

The molecular structure of 4-(2,2,2-Trifluoroethoxy)quinazoline is complex and detailed analysis would require specific tools such as X-ray diffraction .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,2,2-Trifluoroethoxy)quinazoline include a molecular weight of 228.17 and it is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Herbicidal Activity

Research into novel herbicides has identified triketone-containing quinazoline derivatives as promising candidates. Studies have synthesized and evaluated the herbicidal activity of these compounds, revealing that some possess better or comparable weed control abilities than existing herbicides like mesotrione, especially against broadleaf and monocotyledonous weeds. This suggests their potential for development into effective, broad-spectrum herbicides with excellent crop selectivity (Da-Wei Wang et al., 2014) (Da-Wei Wang et al., 2015).

Synthesis and Biomedical Applications

Quinazoline derivatives, including those with trifluoroethoxy groups, have wide-ranging applications in medicinal chemistry, including antimalarial, antitumor, anticonvulsant, and antimicrobial activities. The diversity of synthetic routes to these compounds has expanded significantly, offering new opportunities for the development of pharmaceuticals and agrochemicals. One method highlighted is the regioselective synthesis of SCF3-substituted quinazolines, showcasing the versatility of quinazoline scaffolds for various functionalizations (Lin He et al., 2014) (Wei-guo Gao et al., 2017).

Antidiabetic and Antioxidant Activities

Quinazoline derivatives have shown promise in the treatment of diabetes and hyperlipidemia, with some compounds demonstrating significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests their potential as treatments for metabolic disorders. Additionally, certain quinazoline compounds have exhibited strong antioxidant properties, further supporting their therapeutic potential (A. Barmak et al., 2019).

Optoelectronic Applications

Quinazoline derivatives have also found applications in the field of optoelectronics, where their incorporation into luminescent and electroluminescent materials has been explored. These applications leverage the unique electronic properties of quinazoline structures to develop advanced materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of quinazoline derivatives beyond biomedical applications (G. Lipunova et al., 2018).

Mechanism of Action

Target of Action

Quinazoline derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been reported to influence a variety of biochemical pathways, often related to their specific targets .

Safety and Hazards

The safety data sheet for 4-(2,2,2-Trifluoroethoxy)quinazoline indicates that it may be toxic if swallowed and may cause skin and eye irritation . It may also cause an allergic skin reaction and respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .

Future Directions

The future directions for 4-(2,2,2-Trifluoroethoxy)quinazoline could involve further exploration of its potential as a therapeutic agent, given its inhibitory action on VEGFR and PDGFR. Additionally, the development of green and sustainable chemistry protocols for its synthesis could be another area of focus .

properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)5-16-9-7-3-1-2-4-8(7)14-6-15-9/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWMUMKUDZMJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2,2-Trifluoroethoxy)quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

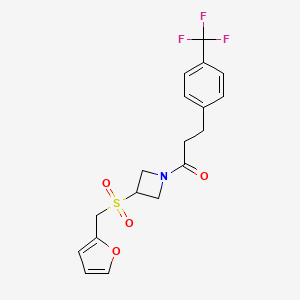

![1-(3-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2971171.png)

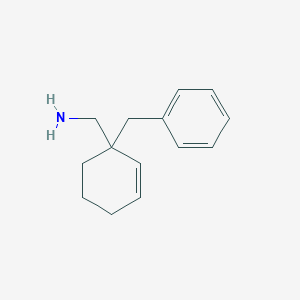

![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)

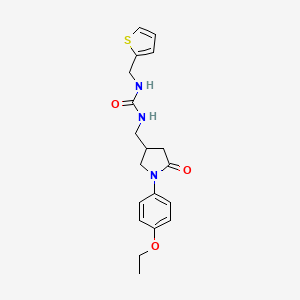

![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)

![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)